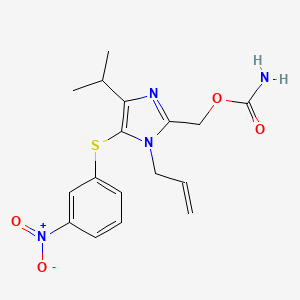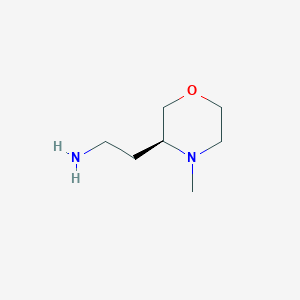
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile is a complex organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing two nitrogen atoms in a fused ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . The reaction proceeds through nucleophilic addition and subsequent cyclization to form the naphthyridine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can lead to fully saturated naphthyridine rings.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar heterocyclic features.
1,8-Naphthyridine: Another naphthyridine derivative with different nitrogen atom arrangements.
Uniqueness
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile is unique due to its tosyl group and the specific arrangement of its nitrogen atoms
Eigenschaften
Molekularformel |
C18H17N3O2S |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
10-methyl-8-(4-methylphenyl)sulfonyl-3,8-diazatricyclo[7.1.1.02,7]undeca-2(7),3,5-triene-4-carbonitrile |
InChI |
InChI=1S/C18H17N3O2S/c1-11-3-6-14(7-4-11)24(22,23)21-16-8-5-13(10-19)20-18(16)15-9-17(21)12(15)2/h3-8,12,15,17H,9H2,1-2H3 |
InChI-Schlüssel |
MMELPMQCGUFFNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC1N(C3=C2N=C(C=C3)C#N)S(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)



![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)
![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)







